4-BROMOBENZALDEHYDE (5-HYDROXY-6-METHYL-1,2,4-TRIAZIN-3-YL)HYDRAZONE
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Overview
Description
4-BROMOBENZALDEHYDE (5-HYDROXY-6-METHYL-1,2,4-TRIAZIN-3-YL)HYDRAZONE is a chemical compound with the molecular formula C11H10BrN5O and a molecular weight of 308.139 g/mol It is a derivative of 4-bromobenzaldehyde and 5-hydroxy-6-methyl-1,2,4-triazine, forming a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMOBENZALDEHYDE (5-HYDROXY-6-METHYL-1,2,4-TRIAZIN-3-YL)HYDRAZONE typically involves the condensation reaction between 4-bromobenzaldehyde and 5-hydroxy-6-methyl-1,2,4-triazine-3-hydrazone. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-BROMOBENZALDEHYDE (5-HYDROXY-6-METHYL-1,2,4-TRIAZIN-3-YL)HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The bromine atom in the benzaldehyde moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines or hydrazines.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
4-BROMOBENZALDEHYDE (5-HYDROXY-6-METHYL-1,2,4-TRIAZIN-3-YL)HYDRAZONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-BROMOBENZALDEHYDE (5-HYDROXY-6-METHYL-1,2,4-TRIAZIN-3-YL)HYDRAZONE involves its interaction with specific molecular targets and pathways. The hydrazone linkage can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-BROMOBENZALDEHYDE (3,5-DIHYDROXY-1,2,4-TRIAZIN-6-YL)HYDRAZONE
- 2-BROMOBENZALDEHYDE (5-OXO-6-PHENYL-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)HYDRAZONE
- 4-BROMOBENZALDEHYDE [3-(4-ETHOXYPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]HYDRAZONE
Uniqueness
4-BROMOBENZALDEHYDE (5-HYDROXY-6-METHYL-1,2,4-TRIAZIN-3-YL)HYDRAZONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both bromobenzaldehyde and triazine moieties allows for diverse chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
3-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5O/c1-7-10(18)14-11(17-15-7)16-13-6-8-2-4-9(12)5-3-8/h2-6H,1H3,(H2,14,16,17,18)/b13-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPKYEWAKQWYCL-AWNIVKPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)NN=CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(NC1=O)N/N=C/C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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